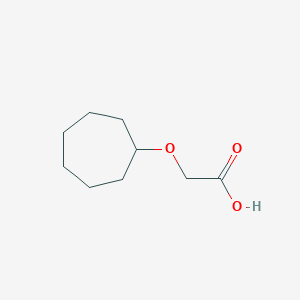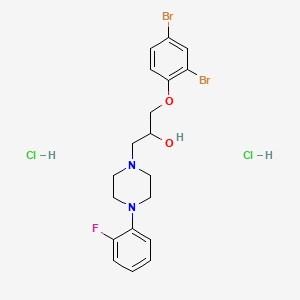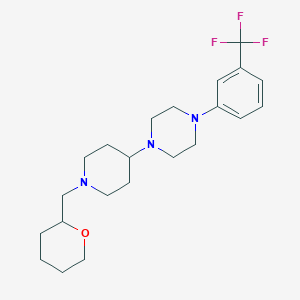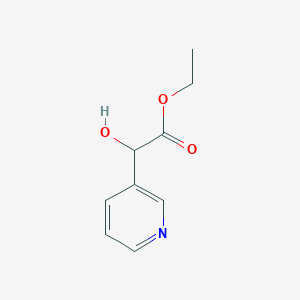![molecular formula C14H9F9N4OS B2981719 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 329929-30-8](/img/structure/B2981719.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities . The compound also contains a 3,5-bis(trifluoromethyl)phenyl group, which is a common motif in medicinal chemistry and materials science .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the triazole ring and the phenyl ring. The electron-withdrawing trifluoromethyl groups on the phenyl ring could have a significant impact on the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl groups and the presence of the triazole ring. The sulfur atom might also be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which might affect its solubility and stability .Aplicaciones Científicas De Investigación
- Schreiner’s Thiourea : This compound, developed by Schreiner’s group, is a privileged motif for catalyst development in organic chemistry. It belongs to the class of (thio)urea derivatives, which are widely used as organocatalysts. The key feature of Schreiner’s thiourea lies in its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) through explicit double hydrogen bonding. The 3,5-bis(trifluoromethyl)phenyl motif within this compound is ubiquitously employed in H-bond catalysts, making it a valuable tool for promoting organic transformations .
- Modified Covalent Organic Frameworks (COFs) : Researchers have synthesized a 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based COF . This material serves as a porous crystalline separator in lithium-sulfur (Li-S) batteries. The high electronegativity and steric hindrance of BTFMB-TzDa effectively suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability in Li-S batteries .
- Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate : This lipophilic additive is used for solvent extraction of cations , as well as in solvent polymeric membrane electrodes and optodes . Additionally, it acts as an anionic phase-transfer catalyst .
Organocatalysis
Li-S Batteries
Phase-Transfer Catalysis
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .
Biochemical Pathways
It is known that (thio)urea derivatives play a significant role in promoting organic transformations . The compound’s interaction with its targets likely influences various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
Given its role in promoting organic transformations , it can be inferred that the compound likely induces significant molecular and cellular changes.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive , indicating that its stability and efficacy could be affected by humidity levels. Furthermore, the compound’s solubility in methanol suggests that its action could be influenced by the presence of certain solvents.
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9N4OS/c1-27-10(14(21,22)23)25-26-11(27)29-5-9(28)24-8-3-6(12(15,16)17)2-7(4-8)13(18,19)20/h2-4H,5H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVZQRUBFZIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2981639.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)


![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)

![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)